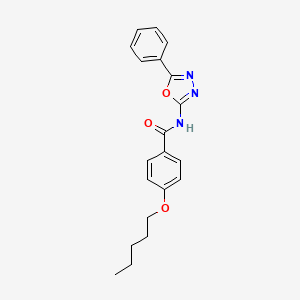

4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

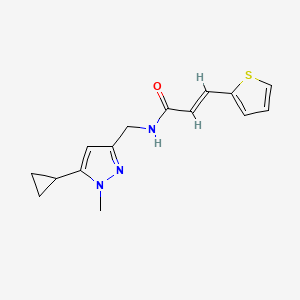

The compound “4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a derivative of the 1,3,4-oxadiazole family . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for “4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” were not found, oxadiazole derivatives can be synthesized by various methods . For example, honokiol analogues were synthesized by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to its molecule .Scientific Research Applications

Organic Electronics

In the field of organic electronics, this compound is utilized for its electroluminescent properties. It serves as an ancillary ligand in heteroleptic iridium complexes, which are green phosphors with photoluminescence quantum efficiency yields. These complexes are significant for the development of efficient organic light-emitting diodes (OLEDs). For instance, a device based on a complex with a similar oxadiazole group demonstrated a peak current efficiency of 70.48 cd A−1 and a peak external quantum efficiency (EQE) of 19.7%, showcasing the potential for high-performance OLEDs .

Photodynamic Therapy

The photophysical and photochemical properties of derivatives of this compound make them suitable candidates as Type II photosensitizers in photodynamic therapy (PDT). This application is crucial in medical treatments, particularly in targeting cancer cells with minimal damage to surrounding healthy tissues. The asymmetric Zn(II) phthalocyanine complexes derived from this compound exhibit high singlet oxygen generation and appropriate fluorescence behavior in DMF, indicating their potential in PDT .

Chemical Synthesis

This compound and its derivatives are valuable in chemical synthesis, serving as building blocks for various heterocyclic compounds. They are used in statistical condensation methods to create phthalocyanines, which are important in synthesizing dyes, pigments, and materials with specific electronic properties .

Material Science

In material science, the compound’s derivatives are explored for their utility in creating new materials with desirable properties such as thermal stability and conductivity. These materials can be used in coatings, sensors, and other advanced technological applications .

Energy

The compound’s derivatives show promise in energy-related applications, particularly in the development of materials for solar cells and energy storage devices. Their ability to facilitate charge transfer and trapping can lead to more efficient energy conversion and storage solutions .

Environmental Science

While direct applications in environmental science are not explicitly detailed in the available literature, the compound’s role in the synthesis of materials with potential environmental benefits is noteworthy. For example, materials developed using this compound could be used in environmental sensing and remediation technologies .

Mechanism of Action

Future Directions

The future research directions for “4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” and related compounds could include further exploration of their biological activities, such as their potential antiviral properties . Additionally, the development of new synthesis methods could also be a focus of future research.

properties

IUPAC Name |

4-pentoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-2-3-7-14-25-17-12-10-15(11-13-17)18(24)21-20-23-22-19(26-20)16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14H2,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEZXXUYQCIKPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride](/img/structure/B3004806.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004815.png)

![N-[[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3004816.png)

![2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B3004817.png)

![2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3004820.png)